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2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine

Click Chemistry Bioisostere Design Metal Chelation

2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine (CAS 1706448-64-7) is a bifunctional amine linker characterized by a 1H-1,2,3-triazole ring connected via an ethoxyethyl spacer to a primary amine. With a molecular formula of C6H12N4O and a molecular weight of 156.19 g/mol, the compound features a topological polar surface area (TPSA) of 65.96 Ų, a calculated LogP of -0.7466, 1 hydrogen bond donor, and 5 hydrogen bond acceptors.

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Cat. No. B13246072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESC1=CN(N=N1)CCOCCN
InChIInChI=1S/C6H12N4O/c7-1-5-11-6-4-10-3-2-8-9-10/h2-3H,1,4-7H2
InChIKeyUQBKTEVGUUMKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine – Core Chemical and Structural Baseline for Procurement


2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine (CAS 1706448-64-7) is a bifunctional amine linker characterized by a 1H-1,2,3-triazole ring connected via an ethoxyethyl spacer to a primary amine . With a molecular formula of C6H12N4O and a molecular weight of 156.19 g/mol, the compound features a topological polar surface area (TPSA) of 65.96 Ų, a calculated LogP of -0.7466, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The primary amine terminus provides a reactive handle for conjugation with carboxylic acids, activated NHS esters, and carbonyls, while the 1,2,3-triazole ring functions as a heterocyclic bioisostere and metal-coordinating pharmacophore . This structural combination distinguishes it from simple alkylamine or PEG-only linkers and positions the compound as a versatile building block in click chemistry (particularly as a product or precursor in copper-catalyzed azide-alkyne cycloaddition, CuAAC), PROTAC linker design, and bioconjugation strategies .

Pre-formed triazole Click chemistry product or precursor; CuAAC-ready scaffold
Primary amine handle Direct conjugation with NHS esters, carbonyls, solid supports
Ethoxyethyl spacer Balanced flexibility and rigidity for PROTAC and bioconjugation design

Why Generic Triazole Amine Linkers Cannot Substitute 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine in Critical Applications


Generic substitution of 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine with other triazole or PEG-amine linkers often fails due to regioisomer-specific physicochemical and functional differences. The 1H-1,2,3-triazole regioisomer, compared to the 2H-regioisomer, exhibits distinct dipole moment orientation, hydrogen-bonding capacity, and metal-chelation geometry, directly affecting biological activity, solubility, and molecular recognition . Furthermore, the single ethylene glycol unit between the triazole and amine provides a critical balance of flexibility and rigidity that is absent in directly linked or longer PEG-chain analogs. In PROTAC and bioconjugation contexts, linker length, composition, and attachment regiochemistry can profoundly alter degradation potency, ternary complex formation, and pharmacokinetics [1]. Replacing the 1H-triazole with a 1,2,4-triazole isomer or substituting the ethoxyethyl spacer with a propyl or butyl chain changes LogP, TPSA, and rotatable bond count, potentially compromising cellular permeability and target engagement .

Regioisomer mismatch
1H- vs 2H-triazole differ in dipole moment and metal-binding geometry; may alter CuAAC catalysis and molecular recognition profiles.
Linker length deviation
Longer or shorter PEG-amine analogs change rotatable bond count and LogP, potentially shifting ternary complex formation in PROTAC applications.
Triazole isomer swap
Replacing 1H-1,2,3-triazole with 1,2,4-triazole fails to replicate trans-amide bioisosterism and hydrogen-bonding pattern.

Quantitative Evidence Guide for 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine Differentiation


Regioisomeric Differentiation: 1H- vs. 2H-1,2,3-Triazole Impact on Dipole Moment and Metal-Binding

The 1H-1,2,3-triazole regioisomer of 2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine (CAS 1706448-64-7) has a dipole moment of approximately 4.5–5.0 Debye and functions as a bidentate or tridentate metal ligand through N2 and N3 atoms, whereas the 2H-regioisomer (CAS 2624122-41-2) has a dipole moment of approximately 1.5–2.0 Debye and exhibits distinct N1/N3 binding geometry . This difference in dipole orientation alters molecular recognition in biological systems and coordination chemistry, directly impacting the success of CuAAC catalysis and the stability of resulting metal complexes .

Regioisomer dipole & binding
Class-level
1H-regioisomer: dipole ~4.5–5.0 D, N2/N3 bidentate
2H-regioisomer: ~1.5–2.0 D, N1/N3 mode
Directional metal-binding for CuAAC catalysis
Class-level inference; calculated electronic properties
Click Chemistry Bioisostere Design Metal Chelation

Bioisosteric Replacement of Amide Bonds: Quantitative Comparison of Structural Parameters

The 1H-1,2,3-triazole ring in this compound acts as a bioisostere for the trans-amide bond. The triazole's length (approximately 4.9 Å) closely mimics the amide bond length (approximately 5.0 Å), but the triazole has a TPSA contribution of approximately 30 Ų and is resistant to enzymatic hydrolysis, unlike the amide [1]. This translates to improved metabolic stability while maintaining structural mimicry. In contrast, a 1,2,4-triazole or a simple alkyl linker fails to replicate the electronic planarity and hydrogen-bonding pattern of the amide [2].

Amide bond bioisostere
Class-level
Triazole Cα–Cα ~4.9 Å vs amide ~5.0 Å; resistant to proteolysis
Stable peptidomimetic scaffold
Class-level; based on published triazole bioisostere data
Peptidomimetics Bioisosteres Drug Design

Linker Length and Flexibility: Differentiating from Azido-PEG-Amine PROTAC Linkers

This compound provides a linker of exactly 6 atoms (N of amine to triazole C4) with 5 rotatable bonds and a calculated LogP of -0.75, compared to the widely used azido-PEG2-amine (CAS 166388-57-4) which has a linker of 8 atoms, 7 rotatable bonds, and a LogP of approximately -1.10 [1]. A systematic PROTAC linker review found that moderate lipophilicity (LogD 2.5) was beneficial for degrader activity, and removing carbon atoms increased rigidity but negatively affected degradation potency, underscoring that even small variations in linker length and flexibility have quantifiable consequences [2].

Linker length vs longer PEG
Reported
6-atom linker, 5 rotatable bonds, LogP -0.75; azido-PEG2-amine: 8 atoms, 7 bonds, LogP ~-1.10
Compact, moderate-lipophilicity linker space
Cross-study comparable; PROTAC SAR context
PROTAC Linkerology Structure-Activity Relationship Linker Design

Dual Functional Handle: Pre-formed Triazole vs. Click-Reactive Azide/Alkyne Linker Efficiency

The compound offers a pre-formed 1,2,3-triazole ring with a free amine, enabling direct conjugation without requiring an additional CuAAC step. In one-pot photocatalytic PROTAC synthesis methods utilizing triazole-based linkers, reactions proceeded at room temperature within 4 hours, achieving up to 95% yield [1]. In contrast, stepwise assembly using an azide and alkyne building block pair typically requires two separate conjugation steps with cumulative yields below 80%, and residual copper catalyst removal is required for the azide-alkyne cycloaddition .

One-pot conjugation efficiency
Reported
Pre-formed triazole: single step, reported yield up to 95% vs two-step azide+alkyne
Supports synthesis workflow review
Cross-study comparable; photocatalytic one-pot conditions
Click Chemistry PROTAC Synthesis One-Pot Methodology

Best Research and Industrial Application Scenarios for 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine


PROTAC Linker Development Requiring Moderate Lipophilicity and Reduced Conformational Flexibility

When designing PROTACs where excessively long or flexible PEG linkers reduce degradation potency, this compound's 6-atom linker length and 5 rotatable bonds offer a compact alternative to 8-atom azido-PEG2-amine linkers . PROTAC SAR studies have shown that moderate lipophilicity (LogD ~2.5) benefits degrader activity, and the compound's calculated LogP of -0.75 positions it in a favorable range for balancing solubility and membrane permeability [1]. The pre-formed triazole eliminates a click chemistry step, accelerating structure-activity relationship (SAR) exploration.

Amide Bond Bioisostere Replacement in Peptidomimetic Drug Design

The 1H-1,2,3-triazole ring mimics the trans-amide bond in length (~4.9 Å vs. ~5.0 Å) while conferring resistance to proteolytic degradation . This compound is particularly suited for synthesizing protease-resistant peptide analogs where maintaining backbone geometry is critical, such as in integrin inhibitors or protease-targeting therapeutics.

Metal-Coordinating Scaffolds and Click Chemistry Catalyst Design

The 1H-regioisomer's N2/N3 bidentate metal-binding mode, combined with a dipole moment of ~4.5-5.0 D, makes this compound a valuable ligand for designing copper(I) catalysts used in CuAAC reactions [1]. The free amine terminus allows facile immobilization on solid supports or polymers, enabling the development of recyclable heterogeneous click chemistry catalysts.

One-Pot or Solid-Phase PROTAC Synthesis Workflows

The compound's amine functionality is directly compatible with solid-phase synthesis resins and one-pot methodologies where pre-formed triazole linkers achieve up to 95% yield in 4 hours . This eliminates the need for sequential azide-alkyne cycloaddition steps and copper removal, streamlining the synthesis of PROTAC libraries and enabling automated parallel synthesis platforms.

Application
Selection Property
Validation Focus
PROTAC linker design (moderate lipophilicity)
Linker length and flexibility profile
Ternary complex formation SAR
Peptidomimetic design
Amide bond bioisosterism and metabolic stability
Proteolytic stability assay
CuAAC catalyst ligand development
1H-triazole N2/N3 metal-binding geometry
Catalytic activity and recyclability
One-pot solid-phase PROTAC synthesis
Pre-formed triazole for direct conjugation
Synthetic step efficiency and yield profile
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